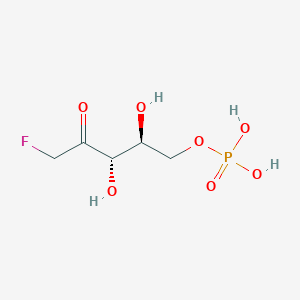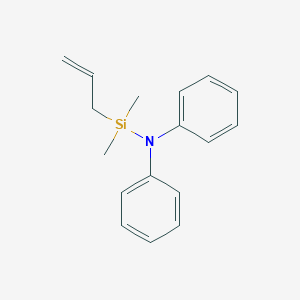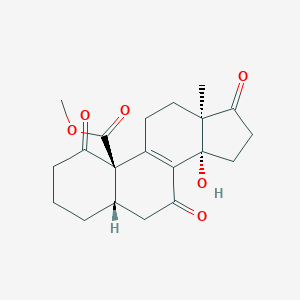![molecular formula C24H23ClN2O2 B237559 N-[3-chloro-2-(4-morpholinyl)phenyl]-2,2-diphenylacetamide](/img/structure/B237559.png)
N-[3-chloro-2-(4-morpholinyl)phenyl]-2,2-diphenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-chloro-2-(4-morpholinyl)phenyl]-2,2-diphenylacetamide, also known as GW 501516, is a synthetic drug that is classified as a peroxisome proliferator-activated receptor delta (PPARδ) agonist. It was first synthesized in the 1990s by GlaxoSmithKline as a potential treatment for metabolic and cardiovascular diseases. Since then, it has gained popularity in the scientific community for its potential use in enhancing athletic performance and endurance.
Wirkmechanismus
N-[3-chloro-2-(4-morpholinyl)phenyl]-2,2-diphenylacetamide 501516 works by activating the PPARδ receptor, which plays a key role in regulating energy metabolism. Activation of this receptor leads to increased expression of genes involved in energy metabolism and reduced expression of genes involved in lipid metabolism. This leads to increased fat burning and improved endurance.
Biochemical and Physiological Effects:
N-[3-chloro-2-(4-morpholinyl)phenyl]-2,2-diphenylacetamide 501516 has been shown to have a number of biochemical and physiological effects. It has been shown to increase the expression of genes involved in energy metabolism, reduce the expression of genes involved in lipid metabolism, and increase the production of red blood cells. It has also been shown to improve glucose tolerance and insulin sensitivity.
Vorteile Und Einschränkungen Für Laborexperimente
N-[3-chloro-2-(4-morpholinyl)phenyl]-2,2-diphenylacetamide 501516 has a number of advantages and limitations for use in lab experiments. One advantage is its ability to improve endurance and fat burning, which can be useful in studies involving exercise performance. However, its potential effects on lipid metabolism and glucose tolerance must be taken into account when designing experiments.
Zukünftige Richtungen
There are a number of future directions for research involving N-[3-chloro-2-(4-morpholinyl)phenyl]-2,2-diphenylacetamide 501516. One area of interest is its potential use in the treatment of metabolic and cardiovascular diseases. It has also been suggested that it may have potential as a treatment for muscle wasting disorders. Additionally, further research is needed to fully understand its effects on lipid metabolism and glucose tolerance.
Synthesemethoden
The synthesis of N-[3-chloro-2-(4-morpholinyl)phenyl]-2,2-diphenylacetamide 501516 involves a multi-step process that begins with the reaction of 3-chloro-4-fluoroaniline with morpholine to form N-(4-morpholinyl)-3-chloro-4-fluoroaniline. This is then reacted with 2,2-diphenylacetic acid to form the final product, N-[3-chloro-2-(4-morpholinyl)phenyl]-2,2-diphenylacetamide.
Wissenschaftliche Forschungsanwendungen
N-[3-chloro-2-(4-morpholinyl)phenyl]-2,2-diphenylacetamide 501516 has been the subject of numerous scientific studies, with a focus on its potential use in improving athletic performance and endurance. It has been shown to increase the expression of genes involved in energy metabolism and reduce the expression of genes involved in lipid metabolism, leading to increased endurance and fat burning. It has also been shown to increase the production of red blood cells, which can improve oxygen delivery to muscles.
Eigenschaften
Produktname |
N-[3-chloro-2-(4-morpholinyl)phenyl]-2,2-diphenylacetamide |
|---|---|
Molekularformel |
C24H23ClN2O2 |
Molekulargewicht |
406.9 g/mol |
IUPAC-Name |
N-(3-chloro-2-morpholin-4-ylphenyl)-2,2-diphenylacetamide |
InChI |
InChI=1S/C24H23ClN2O2/c25-20-12-7-13-21(23(20)27-14-16-29-17-15-27)26-24(28)22(18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-13,22H,14-17H2,(H,26,28) |
InChI-Schlüssel |
CDCIXHJXYUMEKM-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=C(C=CC=C2Cl)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Kanonische SMILES |
C1COCCN1C2=C(C=CC=C2Cl)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B237476.png)



![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-phenoxyacetamide](/img/structure/B237501.png)
![N-[2-(difluoromethoxy)phenyl]-N'-(4-fluorobenzoyl)thiourea](/img/structure/B237504.png)
![4-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B237518.png)



![1-[(2R,5S)-3-azido-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B237527.png)
![2,20,23,27-Tetrahydroxy-6-methoxy-4-methyl-15-azaheptacyclo[14.12.0.02,7.03,14.08,13.017,26.019,24]octacosa-1(28),8,10,12,16,19,21,23,26-nonaene-5,18,25-trione](/img/structure/B237530.png)
![2,4-dichloro-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B237537.png)
![N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-4-fluorobenzamide](/img/structure/B237541.png)